

Technical Guide: 6-Bromo-2-methylnicotinic Acid

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Compound of Interest

Compound Name: 6-Bromo-2-methylnicotinic acid

CAS No.: 1060805-97-1

Cat. No.: B1375735

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CAS Number: 1060805-97-1 Molecular Formula: C₇H₆BrNO₂ Molecular Weight: 216.03 g/mol

IUPAC Name: 6-Bromo-2-methylpyridine-3-carboxylic acid[1][2]

Executive Summary & Chemical Profile

6-Bromo-2-methylnicotinic acid is a high-value heterocyclic scaffold used extensively in medicinal chemistry.[2][3] It serves as a bifunctional building block, offering two distinct handles for orthogonal functionalization: an electrophilic carbon at the C6 position (via the bromine atom) and a nucleophilic/electrophilic handle at the C3 position (via the carboxylic acid). This duality makes it an ideal core for Fragment-Based Drug Discovery (FBDD), particularly in the synthesis of kinase inhibitors, GPCR ligands, and antiproliferative agents.

Physicochemical Properties

Property	Data	Note
Appearance	Off-white to pale yellow solid	Crystalline powder form is standard.[2]
Melting Point	209–213 °C	High thermal stability; suitable for high-temp cross-coupling. [2]
Solubility	DMSO, Methanol, DMF	Limited solubility in non-polar solvents (Hexane, Et ₂ O).[2]
pKa	~3.5 (Carboxylic acid)	Acidic proton facilitates salt formation.[2]
Storage	Inert atmosphere, 2–8 °C	Hygroscopic; protect from moisture and light.[2]

Synthetic Pathways

The synthesis of **6-Bromo-2-methylnicotinic acid** typically avoids direct bromination of the parent nicotinic acid due to regioselectivity issues (which favor the C5 position).[2] Instead, authoritative routes rely on the functionalization of pre-oxidized precursors or cyclization strategies.

Method A: The Hydroxypyridine Deoxybromination Route (Preferred)

This route is favored for its scalability and regiochemical certainty. It proceeds via the conversion of a pyridone (tautomer of hydroxypyridine) to the bromo-derivative using phosphorus oxybromide.

Protocol:

- **Precursor Synthesis:** Condensation of ethyl acetoacetate with 3-aminocrotonate (or equivalent enamine) yields 6-hydroxy-2-methylnicotinic acid (often as the ethyl ester).[2]
- **Bromination:** The 6-hydroxy intermediate is treated with phosphorus oxybromide (POBr₃) or a PBr₃/Br₂ mixture.[2] The reaction is driven by the formation of the strong P=O bond.

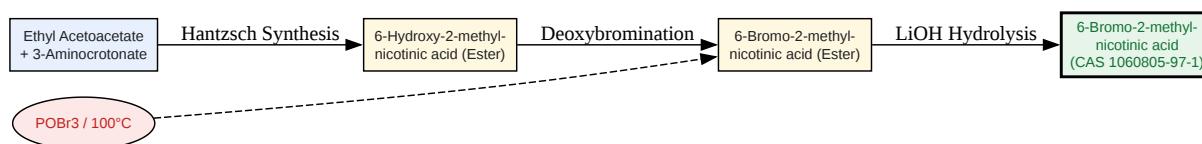
- Hydrolysis: If the ester was used, subsequent base hydrolysis (LiOH/THF/H₂O) yields the free acid.

Method B: The N-Oxide Reissert-Henze Rearrangement

An alternative route involves the activation of the pyridine ring via N-oxidation, followed by nucleophilic attack.[2]

- Oxidation: 2-Methylnicotinic acid is oxidized with m-CPBA or H₂O₂/Urea to form 2-methylnicotinic acid N-oxide.[2]
- Rearrangement: Treatment with POBr₃ results in regioselective bromination at the C6 position (alpha to the nitrogen), driven by the re-aromatization of the pyridine ring.

Visualization: Synthetic Logic



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Figure 1: The primary synthetic pathway via the hydroxypyridine intermediate, ensuring high regioselectivity.

Medicinal Chemistry Applications

The **6-bromo-2-methylnicotinic acid** scaffold is a "privileged structure" in drug discovery.[2] Its applications are defined by its ability to undergo orthogonal reactions.[2]

Orthogonal Functionalization Strategy

- C3-Carboxylic Acid: Used for amide coupling to attach solubilizing groups or pharmacophores (e.g., piperazines, anilines).[2] This is typically the first step to avoid catalyst poisoning by the free acid during subsequent metal-catalyzed steps.

- C6-Bromine: A handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.[2]
This position allows for the extension of the core into the hydrophobic pocket of target proteins (e.g., kinase ATP-binding sites).

Case Study: Antiproliferative Hydrazones

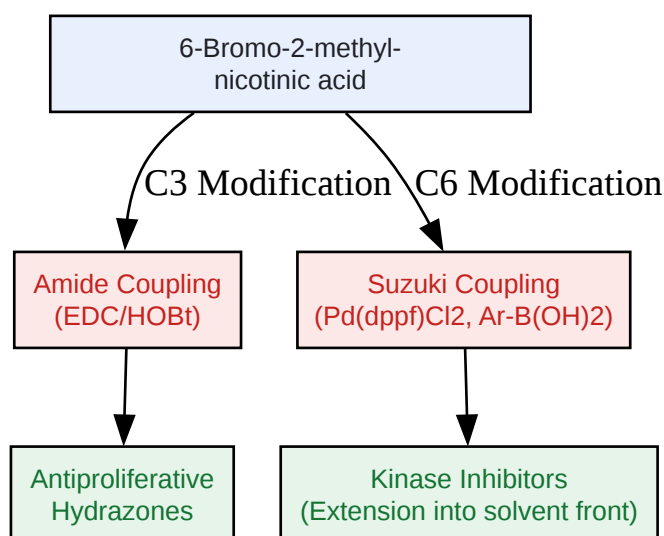
Research has demonstrated the utility of this scaffold in developing novel anticancer agents. The carboxylic acid is converted to a hydrazide, which is then condensed with various aldehydes to form hydrazones.

- Mechanism: These derivatives have shown significant inhibitory activity against K562 leukemia cell lines.[2]
- SAR Insight: The 2-methyl group provides steric bulk that can lock the conformation of the amide/hydrazide bond, potentially improving binding affinity compared to the des-methyl analog.[2]

Hypolipidemic Agents

Derivatives of 6-bromonicotinic acid are explored as nicotinic acid analogs (niacin mimetics).[2] The introduction of the 6-bromo and 2-methyl groups alters the metabolic profile and receptor binding kinetics (HM74A receptor), aiming to reduce the characteristic "flushing" side effect of niacin while maintaining lipid-lowering efficacy.

Visualization: Divergent Synthesis Workflow



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Figure 2: Divergent synthesis strategy utilizing the C3 and C6 positions for library generation.

Safety & Handling (MSDS Highlights)

Signal Word:WARNING GHS Classifications:

- H302: Harmful if swallowed.[2][4]
- H315: Causes skin irritation.[2][4]
- H319: Causes serious eye irritation.[2][4]
- H335: May cause respiratory irritation.[2][4]

Handling Protocol:

- Engineering Controls: Always handle within a certified chemical fume hood to avoid inhalation of dust.
- PPE: Nitrile gloves (0.11 mm minimum thickness), safety glasses with side shields, and a lab coat are mandatory.
- Spill Response: Sweep up dry solid carefully to avoid dust generation.[2] Neutralize surfaces with a mild bicarbonate solution if acidic residue persists.

References

- Sigma-Aldrich.**6-Bromo-2-methylnicotinic acid** Product Specification & MSDS.[2][Link](#)
- Abdel-Aziz, H. A., et al. (2012).[2] "Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity." Archives of Pharmacal Research, 35(9), 1543-1552.[2] [Link](#)
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- [GuideChem.Methyl 6-Bromonicotinate: Key Uses and Applications in Drug Development.Link](#)
- [PubChem.Compound Summary: 6-Bromo-2-methylpyridine-3-carboxylic acid.\[2\]\[6\]Link](#)

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